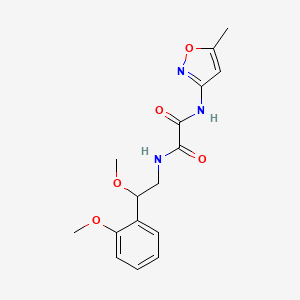N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
CAS No.: 1795194-68-1
Cat. No.: VC7060086
Molecular Formula: C16H19N3O5
Molecular Weight: 333.344
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1795194-68-1 |
|---|---|
| Molecular Formula | C16H19N3O5 |
| Molecular Weight | 333.344 |
| IUPAC Name | N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
| Standard InChI | InChI=1S/C16H19N3O5/c1-10-8-14(19-24-10)18-16(21)15(20)17-9-13(23-3)11-6-4-5-7-12(11)22-2/h4-8,13H,9H2,1-3H3,(H,17,20)(H,18,19,21) |
| Standard InChI Key | IMHCBCSTLRNNDC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC=C2OC)OC |
Introduction
Molecular Formula
-
The molecular structure of the compound can be broken down into:
-
A methoxy-substituted phenylethyl group.
-
A methylisoxazole moiety.
-
An oxalamide functional group linking the two.
-
Key Functional Groups
-
Methoxy groups (-OCH3): Present on the phenyl ring, contributing to electron-donating effects.
-
Isoxazole ring: A five-membered heterocyclic structure containing oxygen and nitrogen, often associated with biological activity.
-
Oxalamide linkage (-CONHCO-): A di-amide functional group that provides structural rigidity and potential for hydrogen bonding.
General Synthetic Approach
The synthesis of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide likely involves:
-
Preparation of the isoxazole derivative: Starting from a precursor such as 5-methylisoxazole, functionalization at the nitrogen position is achieved using suitable reagents.
-
Formation of the phenylethylamine intermediate: A methoxy-substituted phenylethylamine is synthesized or procured.
-
Coupling reaction: The two components are linked via an oxalyl chloride-mediated reaction to form the oxalamide bond.
Reaction Conditions
-
Solvents: Typically polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
-
Catalysts: Triethylamine or other bases to facilitate coupling reactions.
-
Temperature: Moderate conditions (0–50°C) to maintain stability.
Medicinal Chemistry
The structural motifs in this compound suggest potential bioactivity:
-
Isoxazole Ring: Known for anti-inflammatory, antimicrobial, and anticancer properties.
-
Oxalamide Group: Often used in drug design for its ability to form stable hydrogen bonds with biological targets.
Hypothetical Applications:
-
Could act as a ligand for enzyme inhibition studies.
-
May exhibit receptor-binding properties due to its aromatic and heterocyclic features.
Material Science
The compound's rigid structure and functional groups suggest possible applications in:
-
Polymer chemistry as a building block for advanced materials.
-
Supramolecular assemblies due to its hydrogen-bonding capabilities.
Analytical Characterization
To confirm the structure and purity of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, standard analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identification of functional groups and confirmation of molecular structure. |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. |
| Infrared Spectroscopy (IR) | Detection of characteristic vibrations (e.g., C=O stretch). |
| X-ray Crystallography | Structural elucidation at atomic resolution (if crystalline). |
Biological Evaluation
Further studies could include:
-
Screening for antimicrobial or anticancer activity using in vitro assays.
-
Molecular docking studies to predict interactions with biological targets.
Material Development
Exploration of its use in creating functionalized polymers or as a precursor for supramolecular structures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume